N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Overview
Description
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is an organic compound with a complex structure that includes a benzamide group and a methoxyaniline moiety
Preparation Methods
The synthesis of N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent to form the intermediate, which is then reacted with a hexa-2,4-dien-2-yl derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Chemical Reactions Analysis
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide can be compared with other similar compounds, such as:
N-[(2E,4E,8Z)-1-(4-methoxyanilino)-1-oxohexa-2,4,8-trien-2-yl]benzamide: This compound has an additional double bond in the hexa-2,4-dien-2-yl chain, which may affect its reactivity and biological activity.
N-[(2E,4E)-1-(4-ethoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide: The ethoxy group in place of the methoxy group can lead to differences in solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[(2E,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-4-10-18(22-19(23)15-8-6-5-7-9-15)20(24)21-16-11-13-17(25-2)14-12-16/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFUFYGYVFQDK-DGDUMEAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(\C(=O)NC1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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